M410

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

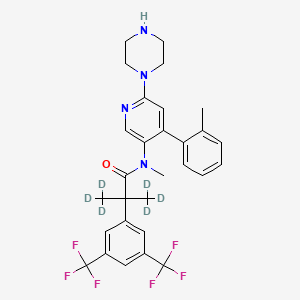

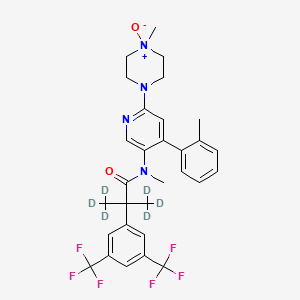

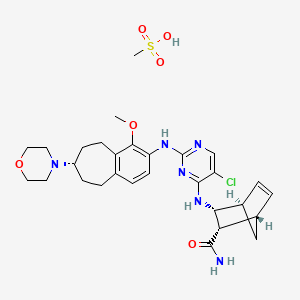

M410 is a vascular disrupting agent, which showed potent cytotoxic activity toward proliferating tumor cells and exhibited a similar cytotoxicity against multi-drug resistant (MDR) tumor cells. This compound inhibited bovine brain tubulin polymerization in a way similar to that of colchicine. In proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of this compound induced cellular tubulin depolymerization within 4 h, which led to M phase arrest. This compound is a potent microtubule inhibitor that is cytotoxic, angiogenesis inhibiting and vascular targeting.

Applications De Recherche Scientifique

Environmental Remediation with Mesoporous Materials

The synthesis and functionalization of silica-based mesoporous materials, such as M41S and SBA-n families, have been widely recognized for their unique textural and structural features. These materials are successfully utilized in various scientific domains, including catalysis, adsorption, and separation of target molecules. Notably, their application in environmental remediation is of significant interest. The modification of M41S- and SBA-n-based mesoporous arrays has been shown to enhance adsorptive, catalytic, and separation properties, playing a crucial role in minimizing environmental impacts, improving quality of life, and advancing towards a more sustainable footprint in the synthesis and application processes of these materials (Costa et al., 2021).

Vascular Disrupting Agent in Cancer Treatment

M410, identified as a vascular-disrupting agent, demonstrates promising results in inhibiting the growth of hepatic VX2 tumors in a rabbit model, as monitored by diffusion-weighted imaging (DWI). This research underscores this compound's potential in cancer therapy, highlighting its capability to significantly inhibit tumor growth and provide a noninvasive monitoring approach through DWI metrics (Huang et al., 2021). Another study elaborates on this compound's anti-tumor activity, focusing on its mechanisms in human tumor cells and endothelial cells. This compound was observed to inhibit tubulin polymerization and induce cellular depolymerization, leading to phase arrest and exhibiting potent cytotoxic activity towards proliferating tumor cells, including multi-drug resistant (MDR) tumor cells. These findings suggest that this compound is a potent microtubule inhibitor with the capability to inhibit angiogenesis and target vascular components (Cai et al., 2011).

Microscopy and Material Characterization

Advancements in microscopy methods have been crucial for the structural study of porous materials like M41S. These methods provide new capabilities for understanding complex behaviors in multi-component, hierarchical, or composite materials. The analysis of materials with porosity on various length scales, achieved through the cooperative self-assembly between inorganic and organic phases, has led to the synthesis of the M41S family, including MCM-41 and MCM-48, showcasing the importance of these techniques in characterizing new classes of materials (Anderson et al., 2004).

Propriétés

Formule moléculaire |

C17H17Na2O7P |

|---|---|

Poids moléculaire |

410.27 |

Apparence |

Solid powder |

Synonymes |

M410; M-410; M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.